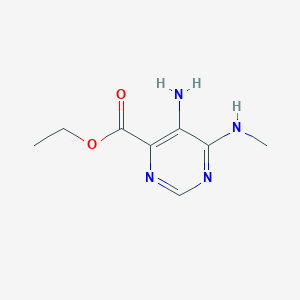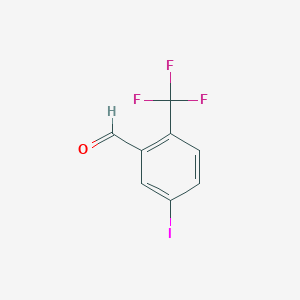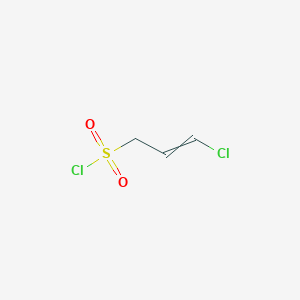![molecular formula C48H30N4O4 B11818820 4,4',4'',4'''-(21H,23H-Porphine-5,10,15,20-tetrayl)tetrakis[benzaldehyde]](/img/structure/B11818820.png)
4,4',4'',4'''-(21H,23H-Porphine-5,10,15,20-tetrayl)tetrakis[benzaldehyde]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4’,4’‘,4’‘’-(21H,23H-Porphine-5,10,15,20-tetrayl)tetrakis[benzaldehyde] is a complex organic compound that belongs to the family of porphyrins. Porphyrins are macrocyclic compounds that play a crucial role in various biological processes, including oxygen transport and photosynthesis. This particular compound is characterized by its four benzaldehyde groups attached to the porphyrin core, making it a versatile molecule for various applications in scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’,4’‘,4’‘’-(21H,23H-Porphine-5,10,15,20-tetrayl)tetrakis[benzaldehyde] typically involves the following steps:
Formation of the Porphyrin Core: The porphyrin core is synthesized through the condensation of pyrrole and benzaldehyde under acidic conditions. This reaction forms a tetrapyrrole macrocycle.
Functionalization: The porphyrin core is then functionalized by introducing benzaldehyde groups at the meso positions. This is achieved through a series of electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process includes:
Batch or Continuous Flow Reactors: These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations.
Purification: The final product is purified using techniques such as column chromatography, recrystallization, or distillation to remove any impurities.
化学反应分析
Types of Reactions
4,4’,4’‘,4’‘’-(21H,23H-Porphine-5,10,15,20-tetrayl)tetrakis[benzaldehyde] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehyde or carboxylic acid derivatives.
Reduction: Reduction reactions can convert the aldehyde groups to alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the benzaldehyde groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include:
Oxidation: Benzaldehyde derivatives such as benzoic acid.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted benzaldehyde derivatives depending on the reagents used.
科学研究应用
4,4’,4’‘,4’‘’-(21H,23H-Porphine-5,10,15,20-tetrayl)tetrakis[benzaldehyde] has numerous applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex porphyrin derivatives and coordination compounds.
Biology: Employed in the study of heme proteins and their functions, as well as in the development of biomimetic catalysts.
Medicine: Investigated for its potential use in photodynamic therapy (PDT) for cancer treatment due to its ability to generate reactive oxygen species upon light irradiation.
Industry: Utilized in the fabrication of organic electronic devices, such as organic light-emitting diodes (OLEDs) and solar cells.
作用机制
The mechanism of action of 4,4’,4’‘,4’‘’-(21H,23H-Porphine-5,10,15,20-tetrayl)tetrakis[benzaldehyde] involves its ability to interact with various molecular targets and pathways:
Photodynamic Therapy: Upon light irradiation, the compound generates reactive oxygen species (ROS) that can induce cell death in cancer cells.
Catalysis: The porphyrin core can coordinate with metal ions to form catalytic complexes that facilitate various chemical reactions, such as oxidation and reduction.
相似化合物的比较
Similar Compounds
5,10,15,20-Tetraphenylporphyrin: A similar porphyrin compound with phenyl groups instead of benzaldehyde groups.
5,10,15,20-Tetrakis(4-methoxyphenyl)porphyrin: Contains methoxy groups instead of benzaldehyde groups.
属性
分子式 |
C48H30N4O4 |
|---|---|
分子量 |
726.8 g/mol |
IUPAC 名称 |
4-[10,15,20-tris(4-formylphenyl)-21,23-dihydroporphyrin-5-yl]benzaldehyde |
InChI |
InChI=1S/C48H30N4O4/c53-25-29-1-9-33(10-2-29)45-37-17-19-39(49-37)46(34-11-3-30(26-54)4-12-34)41-21-23-43(51-41)48(36-15-7-32(28-56)8-16-36)44-24-22-42(52-44)47(40-20-18-38(45)50-40)35-13-5-31(27-55)6-14-35/h1-28,49,52H |
InChI 键 |
LKNZAROPNWYSST-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C=O)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C=O)C8=CC=C(C=C8)C=O)C=C4)C9=CC=C(C=C9)C=O)N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![3-[(4-Chlorophenyl)methylidene]-2-(morpholin-4-YL)cyclopent-1-ene-1-carbaldehyde](/img/structure/B11818804.png)
![1-[(1R,2R)-2-aminocyclohexyl]-3-[(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-quinolin-4-ylmethyl]thiourea](/img/structure/B11818809.png)


![6-Azaspiro[3.4]octane-2-carboxylic acid](/img/structure/B11818825.png)



